molecular formula C14H16Sn B094608 Dimethyldiphenyltin CAS No. 1080-43-9

Dimethyldiphenyltin

Cat. No. B094608
CAS RN: 1080-43-9
M. Wt: 303 g/mol
InChI Key: INCQQSKGFIBXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyldiphenyltin is a type of organotin compound that is characterized by the presence of both methyl and phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications and biological activities, which make them of interest in various fields including materials science, catalysis, and biomedicine.

Synthesis Analysis

The synthesis of organotin compounds often involves the use of ligands that can stabilize the tin center during the reaction. For example, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides is described, where the ligand provides stability to the tin cation in the form of intramolecular Sn-N coordination . Similarly, the synthesis of dimethyldi(pyrimidine-2-thiolato)tin(IV) involves the coordination of pyrimidine-2-thiolato ligands to the tin atom .

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex, with various geometries observed depending on the ligands involved. For instance, the dimethyl compound mentioned in paper has a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites. The crystal and molecular structure of C, N-{2-[(dimethylamino)methyl]phenyl}diphenyltin bromide shows a distorted trigonal bipyramidal geometry with a five-membered chelate ring . The structure of dimethylphenyltin(IV) acetate reveals a trigonal bipyramidal geometry with oxygen atoms in axial positions, forming a polymer .

Chemical Reactions Analysis

Organotin compounds can undergo various chemical reactions, including solvolysis and coordination with different ligands. The complexes dimethyldi(pyrimidine-2-thiolato)tin(IV) and diphenyldi(pyrimidine-2-thiolato)tin(IV) exhibit solvolysis in organic solvents and are capable of forming π-π stacking interactions and hydrogen bonds . The reactivity of di-n-butyltin(IV) complexes with CO2 has been studied for the synthesis of dimethyl carbonate, demonstrating the potential catalytic applications of organotin compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The solubility behavior of organotin compounds can vary significantly; some are extremely soluble in water and polar solvents, while others show opposite behavior . The crystal structures of organotin compounds can provide insights into their coordination environments, which are often trigonal bipyramidal with various ligands occupying equatorial and axial positions . Spectroscopic techniques such as NMR, IR, and Mossbauer spectroscopy are commonly used to characterize these compounds and study their properties .

Scientific Research Applications

  • Organostannanes Derived from (-)-Menthol : This study discusses the preparation of various organostannanes, including menthyldiphenyltin hydride and bis(menthyl)phenyltin hydride. The stereochemistry during the preparation is emphasized, hinting at applications in stereochemical and synthetic chemistry fields (Dakternieks et al., 1999).

  • Triorganotin Cations Stabilized by Intramolecular SnN Coordination : This research discusses the synthesis and characterization of various diorganotin bromides, indicating the application of organotin compounds in developing materials with specific solubility and structural characteristics (Koten et al., 1978).

  • Macrocyclic Diorganotin Complexes of Gamma-Amino Acid Dithiocarbamates : The paper discusses the synthesis and potential ion-pair recognition properties of macrocyclic diorganotin complexes, suggesting potential applications in host-guest chemistry and molecular recognition fields (Cruz-Huerta et al., 2008).

  • Cytotoxicity of Triphenyltin(IV) Methyl- and Ethylisopropyldithiocarbamate Compounds in Chronic Myelogenus Leukemia Cell Line (K-562) : This study evaluates the cytotoxic effects of certain triphenyltin compounds on leukemia cells, indicating the potential biomedical applications of organotin compounds in developing new anticancer drugs (Awang et al., 2012).

properties

IUPAC Name

dimethyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCQQSKGFIBXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456341
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldiphenyltin

CAS RN

1080-43-9
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyldiphenyltin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyldiphenyltin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyldiphenyltin
Reactant of Route 4
Dimethyldiphenyltin
Reactant of Route 5
Dimethyldiphenyltin
Reactant of Route 6
Dimethyldiphenyltin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.